DBCO-PEG4-acetic-Val-Cit-PAB
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Overview
Description
DBCO-PEG4-acetic-Val-Cit-PAB is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). This compound consists of a dibenzocyclooctyne group, a tetraethylene glycol chain, an acetic acid moiety, a valine-citrulline dipeptide, and a p-aminobenzyl alcohol end. It is primarily used in click chemistry reactions, specifically strain-promoted alkyne-azide cycloaddition (SPAAC), to link antibodies with cytotoxic drugs, enabling targeted drug delivery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DBCO-PEG4-acetic-Val-Cit-PAB involves several steps:
Formation of DBCO Group: The dibenzocyclooctyne group is synthesized through a series of cyclization reactions.
PEGylation: The tetraethylene glycol chain is attached to the DBCO group via esterification.
Incorporation of Acetic Acid Moiety: The acetic acid moiety is introduced through a condensation reaction.
Addition of Valine-Citrulline Dipeptide: The valine-citrulline dipeptide is coupled to the PEG chain using peptide coupling reagents.
Attachment of p-Aminobenzyl Alcohol: The final step involves the addition of p-aminobenzyl alcohol through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactors are used to carry out the reactions under controlled conditions.
Purification: The product is purified using techniques such as chromatography and crystallization.
Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.
Chemical Reactions Analysis
Types of Reactions
DBCO-PEG4-acetic-Val-Cit-PAB undergoes several types of chemical reactions:
Click Chemistry: The DBCO group reacts with azide-containing molecules in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction.
Protease Cleavage: The valine-citrulline dipeptide is cleaved by proteases, releasing the attached drug.
Common Reagents and Conditions
Click Chemistry: Copper-free conditions are used to avoid cytotoxicity, with the reaction typically carried out in aqueous or organic solvents.
Protease Cleavage: Enzymatic conditions with specific proteases such as cathepsin B are used to cleave the dipeptide.
Major Products Formed
Click Chemistry: The major product is a stable triazole linkage between the DBCO group and the azide-containing molecule.
Protease Cleavage: The cleavage releases the cytotoxic drug from the antibody-drug conjugate.
Scientific Research Applications
DBCO-PEG4-acetic-Val-Cit-PAB has a wide range of scientific research applications:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in the labeling and imaging of biomolecules.
Medicine: Integral in the development of antibody-drug conjugates for targeted cancer therapy.
Industry: Utilized in the production of bioconjugates for diagnostic and therapeutic purposes.
Mechanism of Action
The mechanism of action of DBCO-PEG4-acetic-Val-Cit-PAB involves:
Click Chemistry: The DBCO group reacts with azide groups on target molecules to form stable triazole linkages.
Protease Cleavage: The valine-citrulline dipeptide is cleaved by proteases, releasing the cytotoxic drug into the target cells.
Molecular Targets and Pathways: The compound targets specific receptors on cancer cells, allowing for the selective delivery of the drug.
Comparison with Similar Compounds
Similar Compounds
DBCO-PEG4-Val-Cit-PAB-MMAE: Similar structure but includes monomethyl auristatin E as the cytotoxic drug.
DBCO-PEG4-Propionic-Val-Cit-PAB: Similar linker but with a propionic acid moiety instead of acetic acid.
Uniqueness
Cleavable Linker: The valine-citrulline dipeptide provides a cleavable linker, allowing for the controlled release of the drug.
Click Chemistry: The DBCO group enables efficient and specific click chemistry reactions without the need for copper catalysts.
DBCO-PEG4-acetic-Val-Cit-PAB stands out due to its versatility in click chemistry and its application in targeted drug delivery systems, making it a valuable tool in scientific research and therapeutic development.
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]acetyl]amino]-3-methylbutanoyl]amino]-5-(carbamoylamino)-N-[4-(hydroxymethyl)phenyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H57N7O10/c1-31(2)42(44(58)50-37(11-7-21-48-45(46)59)43(57)49-36-17-13-32(29-53)14-18-36)51-40(55)30-62-27-26-61-25-24-60-23-22-47-39(54)19-20-41(56)52-28-35-10-4-3-8-33(35)15-16-34-9-5-6-12-38(34)52/h3-6,8-10,12-14,17-18,31,37,42,53H,7,11,19-30H2,1-2H3,(H,47,54)(H,49,57)(H,50,58)(H,51,55)(H3,46,48,59)/t37-,42-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NICWZVHVGWDVOU-VPHSWYRMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)COCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)CO)NC(=O)COCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H57N7O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
856.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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